molecular formula C8H13NO5 B1601317 (S)-Dimethyl 2-acetamidosuccinate CAS No. 57289-64-2

(S)-Dimethyl 2-acetamidosuccinate

Cat. No. B1601317
CAS RN: 57289-64-2
M. Wt: 203.19 g/mol
InChI Key: VRPXVQSXUIFMKQ-LURJTMIESA-N
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Description

“(S)-Dimethyl 2-acetamidosuccinate” is a derivative of N-Acetylgalactosamine . N-Acetylgalactosamine is an amino sugar derivative of galactose and is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation . It is necessary for intercellular communication and is concentrated in sensory nerve structures of both humans and animals .


Synthesis Analysis

A stereoselective synthesis of 2-acetamido-1,2-dideoxynojirimycin (DNJNAc), the iminosugar analog of N-acetylglucosamine, has been described . This novel procedure allowed accessing ureido-DNJNAc conjugates through derivatization of the endocyclic amine on a key pivotal intermediate .


Molecular Structure Analysis

The molecular formula of “(S)-Dimethyl 2-acetamidosuccinate” is C12H17NO10 . Its average mass is 335.265 Da and its monoisotopic mass is 335.086334 Da . It has 6 defined stereocentres .


Chemical Reactions Analysis

Acid anhydrides, such as “(S)-Dimethyl 2-acetamidosuccinate”, react with alcohols to form esters and with amines to form amides . The reactivity of acid anhydrides is introduced in a general way .


Physical And Chemical Properties Analysis

Chitin and its deacetylated derivative chitosan, which are related to “(S)-Dimethyl 2-acetamidosuccinate”, are natural polymers composed of randomly distributed β-(1-4)-linked d-glucosamine (deacetylated unit) and N-acetyl-d-glucosamine (acetylated unit) . They exhibit diverse properties that open up a wide range of applications in various sectors, especially in biomedical science .

Future Directions

The antibacterial activity of chitin 2-acetamido-2-deoxy-hexopyranose from the freshwater prawn Caridina gracilirostris showed antibacterial activity against Staphylococcus aureus . This suggests potential future directions in the development of antibacterial compounds . Additionally, inhibition of the human O-linked β-N-acetylglucosaminidase enzyme is pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer . This suggests that “(S)-Dimethyl 2-acetamidosuccinate” and related compounds could have potential applications in these areas.

properties

IUPAC Name

dimethyl (2S)-2-acetamidobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5/c1-5(10)9-6(8(12)14-3)4-7(11)13-2/h6H,4H2,1-3H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPXVQSXUIFMKQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550467
Record name Dimethyl N-acetyl-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Dimethyl 2-acetamidosuccinate

CAS RN

57289-64-2
Record name Dimethyl N-acetyl-L-aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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